Lipophilicity Control: Lower Calculated LogP Distinguishes Pyrrolidine from Piperidine Analog
The pyrrolidine derivative (target compound) exhibits a calculated XLogP3 of 2.6, which is 0.4 log units lower than the piperidine analog (XLogP3 = 3.0) and 0.8 log units higher than the morpholine analog (XLogP3 = 1.8) [REFS‑1]. In fragment‑based drug design, a logP shift of 0.4 can significantly influence aqueous solubility and passive membrane permeability.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1‑(3‑Bromo‑4‑methylphenylsulfonyl)piperidine: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = −0.4 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
For procurement of screening compounds, the lower logP of the pyrrolidine derivative offers a different solubility‑permeability balance versus the piperidine analog, potentially improving early‑stage hit profiles.
- [1] PubChem. XLogP3‑AA values for CID 7213311 (pyrrolidine), CID 7213306 (piperidine). National Center for Biotechnology Information. 2021. View Source
